molecular formula C16H22N4O B5560083 N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B5560083
M. Wt: 286.37 g/mol
InChI Key: ZYASVOJTQCMOLO-UHFFFAOYSA-N
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Description

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide is 286.17936134 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolopyrimidine derivatives, including compounds related to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been synthesized for potential use in cancer treatment and as anti-5-lipoxygenase agents. These compounds have shown cytotoxic effects on certain cancer cell lines and exhibit 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Antibacterial Properties

Pyrazolopyridine derivatives, a category to which N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide belongs, have demonstrated antibacterial properties. These compounds, particularly those with a carboxamide group at the 5-position, have shown moderate to good activity against various bacterial strains, including both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).

Catalytic Applications

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, structurally similar to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been facilitated using Brønsted-acidic ionic liquids as catalysts. This method presents an efficient approach for synthesizing these compounds under solvent-free conditions (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Chemical Sensing and Fluorescence

A pyridine–pyrazole system, related to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been developed as a chemosensor for the detection of Al3+ ions. This sensor exhibits a switch-on response to Al3+ due to chelation-induced enhanced fluorescence, demonstrating its potential in chemical sensing applications (Naskar et al., 2018).

Luminescence in Organometallic Chemistry

Novel aromatic carboxylic acids and their derivatives, structurally similar to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been synthesized and characterized for their luminescence properties. These compounds have shown potential in organometallic chemistry, particularly in the context of ligand sensitization of lanthanide emissions (Tang, Tang, & Tang, 2011).

Antitubercular Potential

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, similar to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been identified as promising anti-Mycobacterium tuberculosis agents. These compounds have shown potent in vitro efficacy against drug-susceptible and multidrug-resistant strains of tuberculosis (Tang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives are used as pesticides, where they inhibit the enzyme acetylcholinesterase, disrupting nerve impulses in insects .

Future Directions

The future directions for research into this compound would likely depend on its specific properties and potential applications. Pyrazoles and their derivatives are currently the subject of much research due to their wide range of biological activities and potential uses in medicine and agriculture .

Properties

IUPAC Name

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-4-6-13-9-15(19-18-13)16(21)20(3)11-14-8-7-12(5-2)10-17-14/h7-10H,4-6,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYASVOJTQCMOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N(C)CC2=NC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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